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Compound of Interest

Compound Name: STO-609 acetate

Cat. No.: B2731821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of STO-
609 acetate, a widely utilized inhibitor of Calcium/Calmodulin-Dependent Protein Kinase

Kinase (CaMKK). This document collates key quantitative data, details experimental

methodologies for target profiling, and illustrates the primary signaling pathway and

experimental workflows.

Core Mechanism and Primary Targets
STO-609 is a cell-permeable small molecule that acts as a selective inhibitor of CaMKK.[1][2]

[3][4] Its mechanism of action is competitive inhibition of ATP binding to the kinase domain of its

targets.[1][2][3][5] The primary targets of STO-609 are the two isoforms of CaMKK, CaMKKα

(CAMKK1) and CaMKKβ (CAMKK2). It exhibits a higher potency for CaMKKβ over CaMKKα.

[1][2][6][7][8]

Table 1: Inhibition of Primary Targets (CaMKK Isoforms)
by STO-609

Target Inhibition Constant (Ki) Assay Conditions

CaMKKα (recombinant) 80 ng/mL In vitro kinase assay[1][2][6][7]

CaMKKβ (recombinant) 15 ng/mL In vitro kinase assay[1][2][6][7]
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Kinase Selectivity Profile
While STO-609 is a potent inhibitor of CaMKKs, it is not entirely specific and exhibits activity

against a range of other kinases, particularly at higher concentrations. Understanding this off-

target profile is critical for the accurate interpretation of experimental results.

Table 2: Off-Target Kinase Inhibition by STO-609
Target Inhibition Metric Concentration Notes

CaMKII IC50 ≈ 10 µg/mL
In vitro kinase

assay[1][2][3]

Significantly less

potent inhibition

compared to

CaMKKs.

AMP-activated protein

kinase kinase

(AMPKK)

IC50 ≈ 0.02 µg/mL HeLa cell lysates[7]

AMPK IC50 = 1.7 µM Cell-free assay[9][10]

PIM3
More effective

inhibitor than CaMKK2
1 µM Kinome scan[8]

ERK8 Collateral target 1 µM Kinome scan[8]

MNK1, CK2, DYRK2,

DYRK3, HIPK2

Inhibited with similar

potency to CaMKK1
Not specified [11]

CDKL2, GRK3,

STK36, CSNK2A2,

YSK4, DAPK2

Potently inhibited 1 µM KINOMEscan®[8]

Note: The variety of assay types and conditions can influence the reported inhibitory values.

Direct comparison between different studies should be made with caution.

Signaling Pathway
STO-609 primarily disrupts the CaMKK-mediated signaling cascade. CaMKKs are upstream

kinases that are activated by an increase in intracellular calcium levels, which leads to the

binding of calmodulin (CaM). Activated CaMKK then phosphorylates and activates downstream
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kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[12] By

inhibiting CaMKK, STO-609 prevents the activation of these downstream effectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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